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molecular formula C5H7NS B147629 2-Thiophenemethylamine CAS No. 27757-85-3

2-Thiophenemethylamine

Cat. No. B147629
M. Wt: 113.18 g/mol
InChI Key: FKKJJPMGAWGYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07098335B2

Procedure details

Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (BOP) (0.144 g, 0.327 mmol) was added to a suspension of 5-(4-bromo-phenyl)-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (0.115 g, 0.298 mmol) and thiophene-2-methylamine (0.034 mL, 0.327 mmol) in THF (10 mL) containing triethylamine (0.124 mL, 0.893 mmol). The reaction mixture was stirred overnight at room temperature, diluted with ethyl ether (5 mL) and washed with a saturated aqueous solution of sodium bicarbonate (10 mL). The organic layer was collected, concentrated under reduced pressure and the crude product was purified by column chromatography to give 5-(4-bromo-phenyl)-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (thiophen-2-ylmethyl)-amide (0.105 g, 73%).
Quantity
0.144 g
Type
reactant
Reaction Step One
Quantity
0.034 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.124 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1.[Br:28][C:29]1[CH:34]=[CH:33][C:32]([C:35]2[CH:40]=[C:39]([C:41]([F:44])([F:43])[F:42])[N:38]3[N:45]=[C:46]([C:48]([OH:50])=O)[CH:47]=[C:37]3[N:36]=2)=[CH:31][CH:30]=1.[S:51]1[CH:55]=[CH:54][CH:53]=[C:52]1[CH2:56][NH2:57].C(N(CC)CC)C>C1COCC1.C(OCC)C>[S:51]1[CH:55]=[CH:54][CH:53]=[C:52]1[CH2:56][NH:57][C:48]([C:46]1[CH:47]=[C:37]2[N:36]=[C:35]([C:32]3[CH:33]=[CH:34][C:29]([Br:28])=[CH:30][CH:31]=3)[CH:40]=[C:39]([C:41]([F:44])([F:42])[F:43])[N:38]2[N:45]=1)=[O:50] |f:0.1|

Inputs

Step One
Name
Quantity
0.144 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
Name
Quantity
0.115 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=NC=2N(C(=C1)C(F)(F)F)N=C(C2)C(=O)O
Name
Quantity
0.034 mL
Type
reactant
Smiles
S1C(=CC=C1)CN
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.124 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium bicarbonate (10 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1C(=CC=C1)CNC(=O)C1=NN2C(N=C(C=C2C(F)(F)F)C2=CC=C(C=C2)Br)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.105 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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